Increased Lipophilicity (LogP = 0.9–1.03) Relative to Des-Methoxy Analog (LogP ≈ 0.44) – Impact on Passive Membrane Permeability and Solubility
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide exhibits a computed LogP (XLogP3) of 0.9 to 1.0252 , compared to a LogP of 0.44 for the des-methoxy analog 2-(2-chloro-4-formylphenoxy)acetamide (CAS 333743-26-3) . The methoxy substitution increases lipophilicity, which can enhance passive diffusion across lipid bilayers but may reduce aqueous solubility. This difference is critical for researchers optimizing lead compounds for oral bioavailability or cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.9–1.03 (computed) |
| Comparator Or Baseline | 2-(2-chloro-4-formylphenoxy)acetamide: LogP = 0.44 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 |
| Conditions | Computational prediction (XLogP3); Hit2Lead and ChemScene databases |
Why This Matters
Differences in LogP of this magnitude can translate to measurable shifts in compound distribution, off-target binding, and assay interference, making the methoxy-bearing compound a distinct chemical entity for SAR studies.
